![molecular formula C13H11BrClN3O3S B2446191 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate CAS No. 877642-98-3](/img/structure/B2446191.png)
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate
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Description
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C13H11BrClN3O3S and its molecular weight is 404.66. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anion–π and Lone Pair–π Interactions
Research on 1,3,5-triazine-based ligands demonstrates their capability to generate anion–π and lone pair–π interactions in coordination compounds. These interactions are crucial for the development of supramolecular assemblies, which have applications in material science and molecular recognition (Costa et al., 2010).
Polymer Synthesis
Triazine derivatives have been identified as potential monomers in Diels–Alder polymerization processes, indicating their utility in the synthesis of novel polymers. Such applications are relevant for developing new materials with tailored properties (Bruce et al., 1995).
Synthesis of Amino Acid Derivatives
A novel synthesis approach for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives from 4-sulfanylmethylene-5(4H)-oxazolones highlights the versatility of sulfanyl groups in organic synthesis. This research contributes to the field of amino acid derivative synthesis, with potential applications in pharmaceuticals and bioactive molecules (Clerici et al., 1999).
Tribological Applications
The study of sulfur-containing triazine derivatives in water-glycol has demonstrated their effectiveness as additives to improve the tribological properties of base fluids. These findings are significant for the development of environmentally friendly lubricants and hydraulic fluids (Wu et al., 2017).
Glycosylation and Regioselectivity
The glycosylation of triazole derivatives and their regioselective reactions have been explored, providing insights into the synthesis of S-glycosides and bis(glycosyl) derivatives. Such studies are valuable for the design of glycoconjugates with potential biological activities (El Ashry et al., 2009).
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)9-5-8(14)3-4-10(9)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUEIIEEOXNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Br)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate |
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